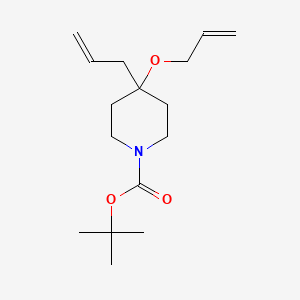

Tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-prop-2-enoxy-4-prop-2-enylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO3/c1-6-8-16(19-13-7-2)9-11-17(12-10-16)14(18)20-15(3,4)5/h6-7H,1-2,8-13H2,3-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKNGWPZOWQBJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301133914 | |

| Record name | 1,1-Dimethylethyl 4-(2-propen-1-yl)-4-(2-propen-1-yloxy)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374795-39-8 | |

| Record name | 1,1-Dimethylethyl 4-(2-propen-1-yl)-4-(2-propen-1-yloxy)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374795-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(2-propen-1-yl)-4-(2-propen-1-yloxy)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with allyl bromide in the presence of a base such as potassium carbonate in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the allyl groups, where nucleophiles like halides or amines replace the allyloxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Allyl bromide in the presence of a base like potassium carbonate in THF.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the development of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s allyloxy and piperidine moieties allow it to participate in various biochemical reactions, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Insights :

Physicochemical Properties

Insights :

Insights :

Insights :

- The target compound’s explosive (H200) and environmental (H420) hazards necessitate stringent handling protocols, unlike safer analogs like amino-pyridinyl derivatives .

Biological Activity

Tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate (CAS No. 163210-43-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 241.33 g/mol. The compound features a piperidine ring substituted with both allyl and tert-butyl groups, which may influence its biological interactions.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Receptor Modulation : Many piperidine derivatives are known to interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting neuroprotective effects.

- Enzyme Inhibition : Some studies suggest that these compounds can inhibit specific enzymes involved in metabolic pathways, contributing to their pharmacological effects.

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria.

Anticancer Potential

Research has indicated that derivatives of piperidine possess anticancer properties. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.

Case Studies

Several case studies highlight the biological activity of related compounds:

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound.

- Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating infections.

-

Anticancer Activity Assessment :

- In vitro studies demonstrated that similar piperidine derivatives could significantly reduce the viability of human cancer cell lines.

- Mechanistic studies suggested that these compounds induce apoptosis via the mitochondrial pathway.

Data Table: Biological Activities Overview

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate?

The synthesis typically involves Boc-protection of the piperidine nitrogen, followed by sequential alkylation or nucleophilic substitution to introduce allyl and allyloxy groups. Key steps include:

- Boc protection : Reaction of piperidine derivatives with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) to form the Boc-protected intermediate.

- Allylation : Use of allyl halides or allylating agents (e.g., allyl bromide) in polar aprotic solvents (e.g., DMF) with a base like NaH. Purification often employs silica gel column chromatography, and yields are optimized by controlling reaction time and temperature .

Q. How is the structure and purity of this compound confirmed experimentally?

Analytical techniques include:

- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- HPLC : Purity assessment using reverse-phase chromatography with UV detection. Cross-referencing spectral data with computational predictions (e.g., ChemDraw) ensures structural accuracy .

Q. What safety precautions are recommended when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation.

- Waste disposal : Segregate chemical waste according to institutional guidelines for halogenated or aromatic byproducts. Safety data for structurally similar piperidine derivatives highlight the need for rigorous hazard assessments due to limited toxicity data .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the allyl and allyloxy groups in this compound?

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during alkylation. Monitoring reaction progress via TLC or in situ FTIR helps terminate reactions at optimal conversion .

Q. What strategies can resolve contradictions in biological activity data reported for this compound?

- Standardized assays : Replicate studies using consistent cell lines (e.g., HEK293 or HeLa) and assay protocols (e.g., IC₅₀ determinations).

- Metabolic stability tests : Assess compound stability in liver microsomes to account for degradation artifacts.

- Computational modeling : Molecular docking studies (e.g., AutoDock) can predict target binding affinities and validate experimental results .

Q. How do structural modifications (e.g., fluorination or methyl substitution) impact the compound's pharmacological profile?

- Fluorination : Introducing fluorine at the allyl group enhances metabolic stability and lipophilicity, as seen in analogs like tert-butyl 3-fluoro-4-methoxy-piperidine-1-carboxylate.

- Methyl substitution : Adding methyl groups to the piperidine ring (e.g., tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate) alters steric hindrance, affecting receptor selectivity. Comparative studies using SAR (structure-activity relationship) models are critical for optimizing target engagement .

Q. What mechanistic insights explain the compound's reactivity in cross-coupling or hydrogenation reactions?

- Cross-coupling : The allyloxy group participates in Heck or Suzuki-Miyaura couplings via π-allyl palladium intermediates.

- Hydrogenation : Selective reduction of the allyl group to propyl requires catalysts like Pd/C under H₂ gas, while the Boc group remains intact. Reaction mechanisms are validated using deuterium-labeling experiments and GC-MS analysis of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.